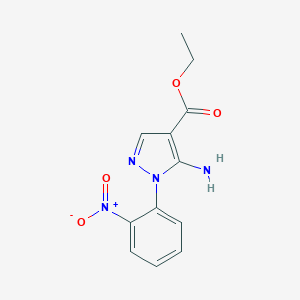

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate

Descripción general

Descripción

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves a multi-step process. One common method is the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina–silica-supported manganese dioxide in water, yielding the desired pyrazole derivative in high yields .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The use of recyclable catalysts and green solvents, such as water, makes the process environmentally friendly and cost-effective. The reaction is typically carried out at room temperature, which further reduces energy consumption .

Análisis De Reacciones Químicas

Reduction of the 2-Nitrophenyl Group

The nitro group on the phenyl ring undergoes reduction to form an aminophenyl derivative. This reaction is critical for modifying electronic properties and enhancing biological activity.

Mechanistic Insight : The nitro group is reduced via a six-electron process, forming an intermediate nitroso and hydroxylamine before yielding the amine .

Oxidation of the Pyrazole Amino Group

The primary amino group at the 5-position of the pyrazole ring can undergo oxidation to form nitroso or nitro derivatives.

Ester Hydrolysis and Derivatives

The ethyl ester group is susceptible to hydrolysis, forming carboxylic acid derivatives, which are intermediates for further functionalization.

Cyclization Reactions

The amino and ester groups participate in cyclization to form fused heterocycles, broadening structural diversity.

Example Reaction Pathway :

- Step 1 : Condensation of the ester with acetophenone under acidic conditions.

- Step 2 : Cyclization facilitated by AlCl₃, forming a bicyclic structure .

Electrophilic Substitution at the Pyrazole Ring

The electron-rich pyrazole ring undergoes electrophilic substitution, primarily at the 3-position.

Nucleophilic Aromatic Substitution (NAS)

The 2-nitrophenyl group’s nitro substituent directs NAS at the ortho/para positions, though steric hindrance may limit reactivity.

Key Structural Insights from Crystallography

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research has shown that pyrazole derivatives exhibit significant antimicrobial activity. A study indicated that related compounds effectively inhibited fungal growth, suggesting potential applications in agriculture for pest control .

Anti-inflammatory Activity

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate has been evaluated for its anti-inflammatory properties. Certain modifications to the pyrazole structure have resulted in compounds that inhibit cyclooxygenase (COX) enzymes, which are critical targets in inflammation pathways .

Anticancer Potential

Recent studies have investigated the anticancer properties of pyrazole derivatives. This compound has shown promise in inhibiting tumor cell proliferation in vitro, making it a candidate for further development as an anticancer agent .

Pharmaceutical Development

The compound's diverse biological activities make it a valuable candidate for drug development, particularly in creating new anti-inflammatory and antimicrobial agents. Its ability to inhibit key enzymes involved in inflammation positions it as a potential alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Agricultural Use

Given its antimicrobial properties, this compound may be utilized in agricultural formulations to combat fungal pathogens affecting crops. This application could enhance crop yields and reduce reliance on conventional pesticides.

Material Science

The unique structural features of this compound may also lend themselves to applications in material science, particularly in the development of new polymers or coatings with specific functional properties.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Iovu et al. (2003) | Antimicrobial Activity | Demonstrated significant antifungal properties against various strains. |

| Sivaramakarthikeyan et al. (2022) | Anti-inflammatory Evaluation | Showed COX inhibition comparable to diclofenac sodium. |

| Ming Li (2005) | Agricultural Applications | Reported fungicidal activity and plant growth regulation potential. |

Mecanismo De Acción

The mechanism of action of ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparación Con Compuestos Similares

- Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate

- 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carbonitrile

Comparison: Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to its ethyl ester group, which can influence its solubility and reactivity compared to similar compounds with different substituents. This uniqueness can affect its biological activity and suitability for various applications .

Actividad Biológica

Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate (CAS Number: 16459-33-9) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, pharmacological properties, and potential therapeutic applications based on current research findings.

The molecular formula of this compound is with a molecular weight of approximately 276.25 g/mol. It has a melting point of 115-116°C and a density of 1.459 g/cm³. The compound exhibits stability under various conditions, making it suitable for further biological evaluations .

Synthesis

Several synthetic routes have been reported for the preparation of this compound. The general method involves the reaction of appropriate nitrophenyl derivatives with pyrazole precursors under controlled conditions, often utilizing solvents like ethanol and phosphoric acid for optimal yields .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cell lines. In vitro studies have demonstrated its ability to inhibit the proliferation of cancer cells, including:

- HeLa (cervical cancer) : Growth inhibition percentage of approximately 38.44% .

- HepG2 (liver cancer) : Mean growth inhibition of around 54.25% .

The compound's mechanism appears to involve interference with cellular proliferation pathways, making it a candidate for further investigation in cancer therapeutics.

Antimicrobial Activity

Studies have shown that derivatives of pyrazoles, including this compound, possess notable antimicrobial properties. Some synthesized analogs have demonstrated antifungal activity against various strains, indicating potential applications in treating fungal infections .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Certain pyrazole derivatives have shown effectiveness in reducing inflammation markers in vitro, suggesting that this compound may contribute to the development of anti-inflammatory agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. Substituents at specific positions on the pyrazole ring can enhance or diminish activity:

| Substituent Position | Effect on Activity |

|---|---|

| N1 | Loss of antiproliferative activity with bulky groups |

| N-substituents | Improved anti-inflammatory effects observed with specific moieties |

This relationship underscores the importance of molecular design in optimizing therapeutic efficacy and minimizing toxicity.

Case Studies

Case Study 1: Anticancer Evaluation

In a study evaluating various pyrazole derivatives, this compound was tested against multiple cancer cell lines, demonstrating significant cytotoxicity compared to control groups. The study highlighted the compound's potential as a lead structure for developing new anticancer agents .

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of this compound revealed effective inhibition against specific bacterial strains. The findings suggest that modifications to the nitrophenyl group could enhance antibacterial activity, paving the way for new antibiotic formulations .

Propiedades

IUPAC Name |

ethyl 5-amino-1-(2-nitrophenyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O4/c1-2-20-12(17)8-7-14-15(11(8)13)9-5-3-4-6-10(9)16(18)19/h3-7H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZENFUUIIWCQAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70433886 | |

| Record name | Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16459-33-9 | |

| Record name | Ethyl 5-amino-1-(2-nitrophenyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70433886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.